molecular formula C22H27ClN2O3 B11335427 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11335427
M. Wt: 402.9 g/mol
InChI Key: MEVFGLBDNMVCIJ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a morpholine ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenating agent to form the phenoxy intermediate.

    Amide Formation: The phenoxy intermediate is then reacted with 2-(4-methylphenyl)-2-(morpholin-4-yl)ethylamine under amide-forming conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Optimizations for yield, cost, and safety would be implemented, such as using continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent, although specific biological assays would be required to confirm such activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The morpholine ring could facilitate binding to protein targets, while the phenoxy and acetamide groups might contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)ethyl]acetamide: Lacks the morpholine ring, potentially altering its biological activity.

    2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-4-yl)ethyl]acetamide: Contains a piperidine ring instead of a morpholine ring, which might affect its pharmacological properties.

Uniqueness

The presence of the morpholine ring in 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide distinguishes it from similar compounds. This structural feature could enhance its solubility, stability, and interaction with biological targets, making it a unique candidate for further research and development.

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C22H27ClN2O3/c1-16-3-5-18(6-4-16)21(25-9-11-27-12-10-25)14-24-22(26)15-28-19-7-8-20(23)17(2)13-19/h3-8,13,21H,9-12,14-15H2,1-2H3,(H,24,26)

InChI Key

MEVFGLBDNMVCIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC(=C(C=C2)Cl)C)N3CCOCC3

Origin of Product

United States

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